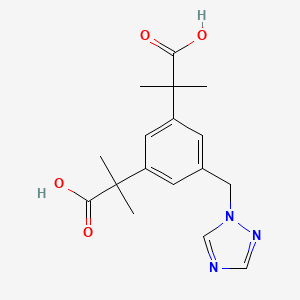

Anastrozole Diacid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H21N3O4 |

|---|---|

Molecular Weight |

331.4 g/mol |

IUPAC Name |

2-[3-(2-carboxypropan-2-yl)-5-(1,2,4-triazol-1-ylmethyl)phenyl]-2-methylpropanoic acid |

InChI |

InChI=1S/C17H21N3O4/c1-16(2,14(21)22)12-5-11(8-20-10-18-9-19-20)6-13(7-12)17(3,4)15(23)24/h5-7,9-10H,8H2,1-4H3,(H,21,22)(H,23,24) |

InChI Key |

RWMCPKLPAVTKFC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC(=CC(=C1)CN2C=NC=N2)C(C)(C)C(=O)O)C(=O)O |

Origin of Product |

United States |

Chemical Structure and Molecular Identity of Anastrozole Diacid

Systematic IUPAC Nomenclature: 2,2'-(5-((1H-1,2,4-triazol-1-yl)methyl)-1,3-phenylene)bis(2-methylpropanoic acid)

The formal and unambiguous identification of Anastrozole Diacid is established by its systematic name under the rules of the International Union of Pure and Applied Chemistry (IUPAC). The official IUPAC name is 2,2'-(5-((1H-1,2,4-triazol-1-yl)methyl)-1,3-phenylene)bis(2-methylpropanoic acid) .

This nomenclature can be deconstructed to understand the molecule's assembly:

1,3-phenylene: This indicates a central benzene (B151609) ring where substituents are attached at the first and third carbon positions.

5-((1H-1,2,4-triazol-1-yl)methyl)-: This describes a substituent at the fifth position of the phenylene ring. It consists of a methyl group (-CH₂-, or "methyl") acting as a linker to a 1H-1,2,4-triazole ring, attached via one of its nitrogen atoms.

2,2'-(...)bis(2-methylpropanoic acid): This specifies that two identical groups, namely 2-methylpropanoic acid, are attached to the phenylene ring. The "2,2'-" notation indicates that the point of attachment for both of these groups is the second carbon of the propanoic acid chain. The "bis" prefix confirms the presence of two such identical groups.

In pharmacopeial contexts, particularly the European Pharmacopoeia (Ph. Eur.), this compound is often referred to by the synonym Anastrozole Impurity C .

Molecular Formula and Molecular Weight

The elemental composition of this compound is derived directly from its chemical structure. The molecular formula quantitatively represents the number of atoms of each element present in one molecule of the compound. The molecular weight is the mass of one mole of the substance.

Molecular Formula: C₁₇H₂₁N₃O₄

Molecular Weight (Average): 331.36 g/mol

These fundamental properties are crucial for analytical chemistry, including mass spectrometry, where the precise mass is used for identification, and for stoichiometric calculations in synthetic and metabolic studies.

| Property | Value | Source Reference |

|---|---|---|

| Molecular Formula | C₁₇H₂₁N₃O₄ | |

| Average Molecular Weight | 331.36 g/mol | |

| Monoisotopic Mass | 331.15321 u |

Key Functional Groups and their Chemical Significance

The chemical behavior and physicochemical properties of this compound are dictated by its constituent functional groups. The three primary functional groups are the two carboxylic acids, the triazole ring, and the central aromatic (phenyl) ring.

Carboxylic Acids (-COOH): The most significant feature distinguishing this compound from its parent compound is the presence of two terminal carboxylic acid groups. These groups are the result of the complete hydrolysis of the nitrile groups (-C≡N) found in Anastrozole.

Chemical Significance: The carboxylic acid groups are highly polar and acidic. They can readily donate a proton (H⁺), making the molecule a Brønsted-Lowry acid. This feature dramatically increases the water solubility of this compound compared to Anastrozole. In biological systems, this enhanced solubility facilitates renal clearance and excretion, which is why it is a major metabolite. The ability of the -COOH group to act as both a hydrogen bond donor (from the -OH) and a hydrogen bond acceptor (from the C=O) dominates its intermolecular interactions.

1,2,4-Triazole Ring: This five-membered aromatic heterocycle contains three nitrogen atoms and is a critical structural motif.

Aromatic Phenyl Ring: The central benzene ring acts as a rigid scaffold.

Chemical Significance: Its primary role is to correctly position the other functional groups—the two carboxylic acid-bearing side chains and the triazole-methyl group—in a specific three-dimensional orientation. The rigidity of the phenyl ring ensures that these groups are held in the conformation necessary for potential biological interactions.

Stereochemical Considerations

Stereochemistry examines the three-dimensional arrangement of atoms in a molecule. A key aspect of this is the presence or absence of chirality (handedness).

This compound is an achiral molecule. It does not possess any stereocenters and therefore does not exist as enantiomers or diastereomers. The absence of chirality can be confirmed by examining the carbon atoms within the two 2-methylpropanoic acid side chains. The carbon atom at position 2 of each chain is bonded to:

The central phenyl ring.

A carboxylic acid group (-COOH).

Two identical methyl groups (-CH₃).

Since a chiral center requires a carbon atom to be bonded to four different substituent groups, the presence of two identical methyl groups on this carbon means it is not a stereocenter. Consequently, the molecule is superimposable on its mirror image and has no stereoisomers. This structural simplicity means that stereochemical control is not a factor in its synthesis or analysis.

Chemical Synthesis and Formation Mechanisms of Anastrozole Diacid

Formation as a Degradation Product of Anastrozole

Forced degradation studies, conducted under the stress conditions prescribed by the International Conference on Harmonisation (ICH) guidelines, are instrumental in identifying potential degradation products like Anastrozole Diacid. nih.govajpsonline.commedcraveonline.com These studies have revealed that Anastrozole is susceptible to degradation under specific conditions, leading to the formation of the diacid derivative.

To evaluate the stability of Anastrozole, it is subjected to a variety of environmental stresses, including alkaline and acidic hydrolysis, oxidation, heat, and light. researchgate.netmedcraveonline.com Research has demonstrated that Anastrozole degrades significantly under basic conditions and to a lesser extent under oxidative stress, while remaining relatively stable under other conditions. researchgate.netnih.gov

The most significant degradation pathway for Anastrozole is through alkaline hydrolysis. researchgate.netnih.gov When subjected to basic conditions, such as treatment with sodium hydroxide (B78521) (NaOH), Anastrozole undergoes hydrolysis of its two nitrile (cyano) functional groups. researchgate.netnih.gov This reaction proceeds sequentially, first forming an intermediate, 2-(3-((1H-1,2,4-triazol-1-yl)methyl)-5-(2-cyanopropan-2-yl)phenyl)-2-methylpropanoic acid (Monoacid), before complete hydrolysis yields the final this compound. researchgate.netnih.gov Studies have confirmed that the degradation of Anastrozole is pH-dependent, with instability being most pronounced in alkaline environments. researchgate.net

Anastrozole demonstrates a slight susceptibility to oxidative degradation. researchgate.netnih.gov Forced degradation studies using oxidizing agents like hydrogen peroxide (H₂O₂) have resulted in the formation of this compound, although to a lesser degree than observed with alkaline hydrolysis. researchgate.netajpsonline.com Other oxidative pathways, such as hydroxylation, have also been proposed as potential degradation routes under specific oxidative conditions like solar photo-Fenton treatment. a-z.lu This indicates that oxidation is a contributing factor to the impurity profile of Anastrozole, warranting consideration during manufacturing and storage.

Extensive stability testing has shown Anastrozole to be highly stable when exposed to thermal and photolytic stress. researchgate.netnih.gov Studies where the drug was subjected to high heat or intense UV light, as per ICH guidelines, did not result in significant degradation. medcraveonline.comijprajournal.com Therefore, thermal and photolytic pathways are not considered major contributors to the formation of this compound.

Table 1: Summary of Anastrozole Stress-Induced Degradation Findings

| Stress Condition | Reagent/Method | Observation | Significance for Diacid Formation |

| Alkaline Hydrolysis | Sodium Hydroxide (NaOH) | Significant Degradation | Primary formation pathway researchgate.netnih.gov |

| Acid Hydrolysis | Hydrochloric Acid (HCl) | Stable / No significant degradation | Not a formation pathway ijprajournal.com |

| Oxidative | Hydrogen Peroxide (H₂O₂) | Slight Degradation | Minor formation pathway researchgate.netnih.gov |

| Thermal | Dry Heat | Stable / No significant degradation | Not a formation pathway researchgate.netijprajournal.com |

| Photolytic | UV Light Exposure | Stable / No significant degradation | Not a formation pathway researchgate.netijprajournal.com |

The conversion of Anastrozole's two cyano groups into carboxylic acid groups follows a well-established chemical reaction mechanism known as nitrile hydrolysis. This reaction can be catalyzed by either acid or base, but is most relevant to this compound formation under basic conditions. jove.comusp.brlibretexts.org

The base-catalyzed hydrolysis mechanism proceeds in two main stages for each nitrile group:

Formation of an Amide Intermediate: The reaction begins with the nucleophilic attack of a hydroxide ion (OH⁻) on the electrophilic carbon atom of the nitrile group (-C≡N). usp.brlibretexts.org This forms a negatively charged intermediate that is subsequently protonated by water to yield an imidic acid, which quickly tautomerizes into a more stable amide. usp.br

Hydrolysis of the Amide: The resulting amide intermediate undergoes further hydrolysis under the basic conditions. Another hydroxide ion attacks the carbonyl carbon of the amide. This leads to the cleavage of the carbon-nitrogen bond and the elimination of an amide ion (NH₂⁻), which is a poor leaving group but is immediately protonated by water to form ammonia. The final product of this step is a carboxylate salt, which upon acidic workup is protonated to yield the carboxylic acid. jove.comusp.br

In the case of Anastrozole, this two-step hydrolysis occurs at both nitrile positions on the molecule, ultimately converting it to this compound. researchgate.netnih.gov

Stress-Induced Degradation Pathways

Laboratory Synthesis of this compound for Reference Standards

This compound is synthesized in a laboratory setting primarily for its use as a qualified reference standard. synthinkchemicals.comaxios-research.comdaicelpharmastandards.com These standards are essential for the development and validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC), used to detect and quantify impurities in bulk Anastrozole and its finished dosage forms. ijpsonline.com

The most direct and relevant method for preparing an this compound reference standard is through the controlled, forced degradation of the Anastrozole API itself. researchgate.netnih.gov By subjecting Anastrozole to controlled alkaline hydrolysis, chemists can generate the diacid impurity. The resulting product is then isolated, purified, and thoroughly characterized using spectroscopic techniques like NMR and mass spectrometry to confirm its structure and purity. researchgate.netnih.gov This ensures that the reference standard is identical to the degradant that may form during the product's shelf life, making it a crucial tool for quality control.

Isolation and Purification Methodologies

Chromatographic Separation Techniques for Isolation

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the principal technique for separating this compound from the parent drug, the monoacid intermediate, and other impurities. researchgate.netnih.gov Researchers have developed specific stability-indicating HPLC methods capable of resolving these closely related compounds.

For instance, one validated isocratic RP-LC method successfully separates Anastrozole from its diacid and monoacid degradation products. researchgate.netnih.gov This method was also extended to LC-MS/MS for identification purposes. nih.gov Preparative HPLC (prep-HPLC) is then used to isolate a sufficient quantity of the impurity for spectroscopic characterization. scielo.brresearchgate.netscielo.br In this process, fractions of the eluent corresponding to the diacid peak are collected. scielo.brscielo.br The collected fractions containing the isolated impurity are then concentrated, often by evaporating the solvent under vacuum, to yield the purified compound. scielo.br

| Technique | Column Details | Mobile Phase | Flow Rate | Detection | Reference |

|---|---|---|---|---|---|

| RP-LC | Oyster ODS-3 (100 mm × 4.6 mm, 3.0 µm) | Isocratic mixture of 10 mM ammonium (B1175870) formate (B1220265) and acetonitrile (B52724) (60:40 v/v) | 0.5 ml/min | 215 nm | nih.gov |

| RP-HPLC (for general impurities) | Inertsil ODS-3V (250 mm x 4.6 mm, 5 µm) | Isocratic mixture of 2 mmol L⁻¹ ammonium acetate (B1210297) and acetonitrile (50:50, v/v) | 1.0 ml/min | Not Specified | scielo.brscielo.br |

| RP-HPLC (for general impurities) | Grace Vydac Monomeric C18 (250 x 4.6 mm, 5 µm) | Acetonitrile: Phosphate Buffer (10.0 mM, pH 3.0) (60:40 v/v) | 1.0 ml/min | 210 nm | researchgate.net |

Crystallization and Precipitation Methods

While chromatographic methods are paramount for the initial isolation of this compound, crystallization and precipitation are standard techniques for the purification of chemical compounds. In the context of Anastrozole and its related substances, crystallization is frequently mentioned as a key purification step for the active pharmaceutical ingredient itself, using solvents like toluene, isopropanol, and cyclohexane (B81311) to remove process-related impurities. vjs.ac.vngoogle.com

Although specific protocols for the crystallization of this compound are not detailed in the reviewed literature, the general principles of purification would apply. After isolation via preparative HPLC and subsequent solvent evaporation, the resulting residue of this compound could potentially be further purified by dissolving it in a suitable hot solvent and allowing it to cool slowly, promoting the formation of pure crystals. The selection of an appropriate solvent or solvent system would be critical and would require experimental investigation to find conditions where the diacid has high solubility at elevated temperatures and low solubility at cooler temperatures, while other potential trace impurities remain in solution.

Unable to Generate Article: Detailed Analytical Data for this compound Not Publicly Available

Despite a comprehensive search for the advanced analytical characterization of this compound, also known as 2,2'-(5-((1H-1,2,4-triazol-1-yl)methyl)-1,3-phenylene)bis(2-methylpropanoicacid), the specific, detailed spectroscopic data required to fulfill the user's request is not available in publicly accessible literature.

This compound has been identified as a degradation product of the active pharmaceutical ingredient Anastrozole. nih.govresearchgate.net Key research indicates that its structure was elucidated using advanced analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Tandem Mass Spectrometry (MS/MS). nih.gov However, the precise data points essential for a thorough scientific article—such as ¹H and ¹³C NMR chemical shift assignments, coupling patterns, and specific mass spectrometry fragmentation ions (m/z values)—are not detailed in the available abstracts or research summaries.

The requested article outline specified a deep dive into the following areas:

¹H and ¹³C NMR Spectroscopy: Including specific chemical shifts and coupling patterns.

Two-Dimensional NMR Experiments: Discussion of COSY, HSQC, and HMBC correlations.

Mass Spectrometry (MS and MS/MS): Molecular ion detection and detailed fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): Data for elemental composition.

While the existence of this analytical work is confirmed, the granular data is likely contained within the full text or supplementary materials of scientific journals that are not publicly available, or in proprietary databases of pharmaceutical analysis. Without access to this specific information, the creation of the mandated data tables and the in-depth discussion for each subsection is not possible.

Therefore, the generation of the requested English article focusing solely on the chemical compound “this compound” cannot be completed at this time.

Advanced Analytical Characterization of Anastrozole Diacid

Spectroscopic Techniques for Structural Elucidation

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, a characteristic spectrum or "fingerprint" of the compound can be obtained. While specific spectra for Anastrozole Diacid are proprietary, characterization data, including IR, is a component of the Certificate of Analysis for Anastrozole impurity standards daicelpharmastandards.com.

Based on the known chemical structure of this compound, which contains carboxylic acid groups, an aromatic ring, and other features, its IR spectrum is expected to exhibit several characteristic absorption bands. The presence of the dicarboxylic acid functionality would be the most distinguishing feature compared to the parent drug, Anastrozole, which has nitrile groups instead.

The expected vibrations for the key functional groups in this compound include:

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer libretexts.org.

C-H Stretch (Aromatic and Aliphatic): Absorptions for C-H stretching in the aromatic ring are expected just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). Aliphatic C-H stretching from the methyl groups would appear just below 3000 cm⁻¹ (typically 2850-3000 cm⁻¹) libretexts.orglibretexts.org.

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band corresponding to the carbonyl group of the carboxylic acid is expected between 1700-1725 cm⁻¹ for a saturated aliphatic acid libretexts.org.

C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the benzene (B151609) ring libretexts.org.

C-O Stretch and O-H Bend (Carboxylic Acid): Vibrations associated with the C-O stretch and O-H bend of the carboxylic acid group typically appear in the fingerprint region, between 1210-1440 cm⁻¹ libretexts.org.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Very Broad |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 | Strong |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Weak to Medium |

| Alkyl Groups | C-H Stretch | 2850 - 3000 | Medium |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Weak |

| Carboxylic Acid | C-O Stretch / O-H Bend | 1210 - 1440 | Medium |

Chromatographic Methodologies for Detection and Quantification

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for separating this compound from the parent drug and other related impurities, allowing for its accurate detection and quantification daicelpharmastandards.com.

HPLC is the predominant analytical method for the analysis of Anastrozole and its impurities. The technique offers high resolution, sensitivity, and precision, making it suitable for routine quality control and stability testing of pharmaceutical products derpharmachemica.comnih.gov.

The development of a robust Reverse-Phase HPLC (RP-HPLC) method is a critical step for accurately quantifying Anastrozole and its related substances, including this compound. The primary goal of method optimization is to achieve a good separation between all compounds of interest, resulting in sharp, symmetrical peaks with a short run time derpharmachemica.comderpharmachemica.com. Key parameters that are optimized during method development include the mobile phase composition (ratio of organic solvent to aqueous buffer), the pH of the buffer, column temperature, and the flow rate derpharmachemica.comindexcopernicus.com. Validation of the developed method according to International Conference on Harmonisation (ICH) guidelines ensures its linearity, accuracy, precision, and robustness derpharmachemica.comderpharmachemica.comresearchgate.net.

For the analysis of Anastrozole and its impurities, C18 (octadecylsilyl) columns are the most commonly selected stationary phase due to their hydrophobic nature, which is well-suited for retaining and separating the relatively non-polar analytes in a reverse-phase system derpharmachemica.comnih.govderpharmachemica.comijprajournal.comscielo.br.

The mobile phase typically consists of a mixture of an organic solvent and an aqueous buffer. Acetonitrile (B52724) is a frequently used organic modifier, while the aqueous component often involves a phosphate buffer or ammonium (B1175870) acetate (B1210297) to control the pH and improve peak shape derpharmachemica.comindexcopernicus.comijprajournal.comscielo.br. The specific ratio of the organic to aqueous phase is optimized to achieve the desired retention times and separation.

| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Reference |

|---|---|---|---|

| Welchrom C18 (250 x 4.6 mm, 5 µm) | 10mM Phosphate buffer (pH 3.0) : Acetonitrile (50:50 v/v) | 1.0 | derpharmachemica.comresearchgate.net |

| Symmetry ODS C18 (250 x 4.6 mm, 5 µm) | Phosphate buffer (pH 3.0) : Acetonitrile (25:75 v/v) | 1.0 | ijprajournal.com |

| Phenomenex C18 (250 x 4.6 mm, 5 µm) | Phosphate buffer (pH 7.2) : Acetonitrile (20:80 v/v) | 0.9 | derpharmachemica.com |

| Inertsil ODS-3V (250 x 4.6 mm, 5 µm) | 2 mmol L⁻¹ Ammonium acetate : Acetonitrile (50:50 v/v) | 1.0 | scielo.br |

| Inertsil ODS-3V (250 x 4.6 mm, 5 µm) | Gradient of Water and Acetonitrile | 1.0 | nih.gov |

Ultraviolet (UV) detection is the most common technique employed in HPLC for the analysis of Anastrozole and its impurities, as these compounds contain chromophores that absorb light in the UV region shimadzu.com. The selection of an appropriate detection wavelength is critical for achieving high sensitivity. For Anastrozole, wavelengths such as 210 nm, 214 nm, 215 nm, and 241 nm have been successfully used derpharmachemica.comderpharmachemica.comijprajournal.comscielo.br. The maximum absorbance for Anastrozole has been reported at 215 nm derpharmachemica.comresearchgate.net.

A Diode Array Detector (DAD), also known as a Photodiode Array (PDA) detector, offers significant advantages over a standard fixed-wavelength UV detector. A DAD can measure the absorbance across a wide range of wavelengths simultaneously shimadzu.com. This capability is particularly useful for:

Peak Purity Analysis: By comparing the UV spectra at different points across a single chromatographic peak, the presence of co-eluting impurities can be detected. This is a key component of establishing the specificity of a stability-indicating method nih.gov.

Compound Identification: The acquired UV spectrum can serve as a secondary confirmation of a compound's identity by comparing it to the spectrum of a known reference standard shimadzu.com.

Method Development: During method development, a DAD allows for the determination of the optimal detection wavelength for all analytes in a single run.

Liquid Chromatography-Mass Spectrometry (LC-MS) Coupling

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a pivotal analytical technique for the identification and characterization of Anastrozole impurities, including this compound. This powerful hyphenated technique combines the superior separation capabilities of liquid chromatography with the sensitive and specific detection provided by mass spectrometry, making it ideal for analyzing process-related impurities and degradation products.

In the context of this compound, which has been identified as a degradation product, LC-MS/MS (tandem mass spectrometry) is particularly crucial. nih.gov An isocratic, stability-indicating reverse-phase liquid chromatographic (RP-LC) method coupled with MS/MS has been developed specifically for the determination of Anastrozole's purity and its degradation products. nih.gov Such methods can effectively separate the main active pharmaceutical ingredient (API) from its impurities, including the Diacid and Monoacid forms, which are formed under stress conditions like base hydrolysis and oxidation. nih.govnih.gov

One established method achieved separation on an Oyster ODS-3 (100 mm × 4.6 mm × 3.0 µm) column. The isocratic mobile phase consisted of a 60:40 (v/v) mixture of 10 mM ammonium formate (B1220265) and acetonitrile, delivered at a flow rate of 0.5 ml/min, with UV detection at 215 nm before the eluent entered the mass spectrometer. nih.gov Another approach utilized an Inertsil ODS-3V (250 mm x 4.6 mm, 5 µm) column with a gradient mobile phase of water and acetonitrile for separating Anastrozole from its related compounds. nih.gov The coupling of such LC methods to a mass spectrometer allows for the elucidation of the structural information of impurities, confirming their identity. For instance, this compound, fully named 2,2'-(5-((1H-1,2,4-triazol-1-yl)methyl)-1,3-phenylene)bis(2-methylpropanoicacid), was definitively characterized using spectroscopic studies following LC-MS analysis. nih.gov

Method Validation for Impurity Profiling

The validation of analytical methods is a critical requirement to ensure their reliability for impurity profiling. These validation procedures are conducted in accordance with the International Conference on Harmonization (ICH) guidelines, assessing parameters such as specificity, linearity, precision, accuracy, and sensitivity (Limit of Detection and Limit of Quantitation). nih.govnih.govresearchgate.net

Specificity: The method's ability to assess the analyte unequivocally in the presence of other components is paramount. In forced degradation studies, the analytical method must demonstrate that degradation products, such as this compound, are well-resolved from the main Anastrozole peak and other potential impurities, with no co-elution. nih.govnih.gov Peak purity testing using a photo-diode array (PDA) detector is often employed to establish specificity. nih.gov

Linearity: The linearity of a method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For impurity quantification, this is established over a range from the limit of quantitation (LOQ) to a higher concentration, for instance, 150% of the specification limit. A high correlation coefficient (typically R² ≥ 0.999) is required to demonstrate linearity. nih.govderpharmachemica.comijprajournal.comresearchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOQ is the lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy, while the LOD is the lowest amount that can be detected. These parameters define the sensitivity of the method. For Anastrozole and its related compounds, LOQ values have been reported in the range of 0.03 to 0.06 µg/mL. nih.gov One validated HPLC method reported an LOD of 0.157 µg/mL and an LOQ of 0.476 µg/mL for the parent drug, indicating high sensitivity suitable for impurity analysis. derpharmachemica.com

Precision: The precision of the method is assessed at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The results are expressed as the relative standard deviation (%RSD) for a series of measurements. For impurity analysis, the %RSD should be within acceptable limits (typically not more than 2.0%) to ensure the method's reproducibility. derpharmachemica.comnih.gov

Accuracy: Accuracy is determined by calculating the percentage recovery of a known amount of impurity spiked into a sample matrix. For Anastrozole assays, recovery values are typically expected to be within 98-102%. researchgate.netijprajournal.com Studies have reported recovery rates between 99.84% and 100.2% for Anastrozole, demonstrating excellent accuracy. derpharmachemica.comresearchgate.net

The following table summarizes typical validation parameters for analytical methods used in the profiling of Anastrozole and its impurities.

| Parameter | Typical Range/Value | Reference |

| Linearity Range | LOQ to 0.600 µg/mL | nih.gov |

| Correlation Coefficient (R²) | ≥ 0.999 | researchgate.netderpharmachemica.comresearchgate.net |

| LOD | 0.0150 - 0.157 µg/mL | derpharmachemica.comnih.gov |

| LOQ | 0.03 - 0.476 µg/mL | nih.govderpharmachemica.com |

| Accuracy (% Recovery) | 98.04% - 100.2% | derpharmachemica.comresearchgate.netnih.gov |

| Precision (% RSD) | < 2% | derpharmachemica.comnih.gov |

Quantification of this compound in Complex Mixtures

The quantification of this compound and other impurities in complex mixtures, such as bulk drug substances or pharmaceutical dosage forms, relies on the validated LC-MS or HPLC-UV methods described previously. Once a method has been validated, it can be routinely used in quality control to ensure that the level of any given impurity does not exceed the established safety thresholds.

The concentration of this compound is determined by comparing the peak area response from the chromatogram of a sample to a calibration curve. derpharmachemica.com The calibration curve is generated by analyzing a series of standard solutions of known concentrations. derpharmachemica.com The wide linear range and low LOQ of these methods allow for the precise measurement of impurities even at very low levels. nih.gov For instance, a validated method with a linearity range for related compounds up to 0.600 µg/mL is suitable for stability testing and quality control purposes. nih.gov The use of an internal standard can also be employed to improve the accuracy and precision of quantification, especially in complex biological matrices. elsevierpure.com

Other Analytical Techniques

While LC-MS is the primary tool for the separation and identification of impurities like this compound, other spectroscopic techniques are indispensable for their definitive structural characterization, particularly after isolation.

In specific research contexts, Nuclear Magnetic Resonance (NMR) spectroscopy is used to elucidate the exact chemical structure of unknown impurities. nih.gov Following the detection of new degradation products by LC-MS, these impurities can be isolated using techniques like preparative HPLC. The isolated compounds are then subjected to spectroscopic studies, including NMR and MS/MS, to confirm their structure. It was through this combination of techniques that this compound was successfully characterized as 2,2'-(5-((1H-1,2,4-triazol-1-yl)methyl)-1,3-phenylene)bis(2-methylpropanoicacid). nih.gov

Theoretical and Computational Chemical Studies of Anastrozole Diacid

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are employed to construct three-dimensional models of molecules and simulate their behavior. For Anastrozole Diacid, these studies are crucial for understanding its spatial arrangement and flexibility, which can influence its physical properties and interactions with other molecules.

Energy minimization is a computational process used to find the most stable three-dimensional structure of a molecule, known as its global minimum energy conformation. This process involves adjusting bond lengths, bond angles, and torsion angles to reduce the molecule's internal strain. For a flexible molecule like this compound, which has several rotatable bonds—particularly around the methylene bridge and the carboxylic acid groups—multiple low-energy conformations may exist.

Table 1: Key Rotatable Bonds in this compound for Conformational Analysis

| Bond | Description | Expected Influence on Conformation |

|---|---|---|

| Benzene-CH2 | Rotation determines the orientation of the triazole moiety relative to the phenyl ring. | High |

| CH2-Triazole | Governs the positioning of the nitrogen-containing ring. | High |

| Benzene-C(CH3)2 | Rotation affects the placement of the propanoic acid side chains. | Medium |

Molecular dynamics (MD) simulations provide a way to observe the motion of atoms in a molecule over time, offering insights into its structural stability and flexibility under specific conditions (e.g., in a solvent). nih.gov While specific MD studies on this compound are not widely published, the methodology applied to its parent compound, Anastrozole, illustrates the potential insights. mdpi.comnih.gov

An MD simulation for this compound would involve placing the molecule in a simulated box of solvent (e.g., water) and calculating the forces between all atoms to model their movements over a set period, such as nanoseconds. mdpi.com Key analyses from such a simulation include:

Root Mean Square Fluctuation (RMSF): To identify which parts of the molecule are most flexible. For this compound, higher fluctuations would be expected in the terminal carboxylic acid groups. mdpi.com

Radius of Gyration (Rg): To measure the molecule's compactness over time. mdpi.com

These simulations would be particularly relevant for understanding how the molecule behaves in an aqueous environment, including how the carboxylic acid groups interact with water molecules.

Quantum Chemical Calculations

Quantum chemical calculations, often utilizing Density Functional Theory (DFT), provide highly accurate information about a molecule's electronic structure and related properties. researchgate.net These calculations solve approximations of the Schrödinger equation to determine electron distribution and energy levels.

A molecule's electronic properties dictate its reactivity. Key parameters derived from quantum chemical calculations include:

HOMO/LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO relates to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.netresearchgate.net The energy gap between the HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. nih.govaimspress.com For this compound, the HOMO is likely to be located on the electron-rich triazole and benzene (B151609) rings, while the LUMO may be associated with the carboxylic acid groups.

Charge Distribution: A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution across the molecule. It identifies electron-rich (negative potential) and electron-poor (positive potential) regions. In this compound, the nitrogen atoms of the triazole ring and the oxygen atoms of the carboxylic acids would be regions of negative potential, making them susceptible to electrophilic attack or hydrogen bond donation.

Table 2: Illustrative Data from Quantum Chemical Calculations

| Property | Description | Significance for this compound |

|---|---|---|

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating capability. |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Correlates with chemical reactivity and stability. |

Quantum chemical methods can simulate various types of spectra, which can then be compared with experimental data to confirm a molecule's structure.

NMR Simulations: Theoretical calculations can predict the chemical shifts (δ) for ¹H and ¹³C NMR spectroscopy. These predicted shifts are invaluable for assigning the signals observed in experimental NMR spectra, helping to confirm the connectivity of atoms within the this compound structure. For instance, simulations could definitively assign the chemical shifts for the methylene protons and the quaternary carbons of the side chains.

IR Simulations: The simulation of an infrared (IR) spectrum calculates the vibrational frequencies of the molecule's chemical bonds. For this compound, this would predict characteristic stretching frequencies for the O-H and C=O bonds of the carboxylic acid groups, the C-N bonds of the triazole ring, and the C-H bonds of the aromatic and aliphatic parts of the molecule. Comparing a simulated IR spectrum to an experimental one provides strong evidence for the presence of these functional groups.

Reaction Pathway Analysis of Formation and Degradation

Computational chemistry can be used to model chemical reactions, including identifying the most likely pathways for a molecule's formation and subsequent degradation. This involves calculating the energies of reactants, products, and the transition states that connect them.

This compound is known to be a degradation product formed from Anastrozole under conditions of base hydrolysis. nih.govresearchgate.net The parent compound, Anastrozole, features two nitrile groups (-C≡N), which are hydrolyzed to carboxylic acid groups (-COOH) to form the diacid.

A computational reaction pathway analysis of this transformation would involve:

Modeling the Reactants: Building models of Anastrozole and the hydroxide (B78521) ion (OH⁻).

Mapping the Reaction Coordinate: Simulating the stepwise nucleophilic attack of the hydroxide ion on the carbon atoms of the two nitrile groups. This process proceeds through intermediate species (e.g., amides) before the final carboxylic acids are formed.

Calculating Transition State Energies: Identifying the highest energy point (the transition state) for each step of the hydrolysis. The energy required to overcome this barrier (the activation energy) determines the rate of the reaction.

Such an analysis would clarify the mechanism of Anastrozole degradation, explaining why it is more susceptible to degradation in alkaline conditions. researchgate.net Furthermore, similar computational methods could be applied to predict the potential degradation pathways of this compound itself, such as decarboxylation or cleavage of the benzyl-triazole bond, providing a comprehensive stability profile of the molecule.

Transition State Calculations for Hydrolysis

Transition state (TS) calculations are a cornerstone of computational chemistry for elucidating reaction mechanisms and determining reaction rates. For the formation of this compound, such calculations would focus on the hydrolysis of the nitrile groups in the parent Anastrozole molecule.

The hydrolysis of a nitrile to a carboxylic acid is a multi-step process that can be catalyzed by acid or base. In the context of Anastrozole, which has been observed to degrade in basic conditions, the mechanism would involve the nucleophilic attack of a hydroxide ion on the carbon atom of the nitrile group. nih.govresearchgate.net

Theoretical Approach: A computational study of this reaction would typically involve the following steps:

Reactant and Product Optimization: The three-dimensional structures of the reactants (Anastrozole and hydroxide ion) and the final product (this compound) are optimized to find their lowest energy conformations.

Transition State Search: Sophisticated algorithms are used to locate the transition state structure on the potential energy surface that connects the reactants and the intermediates (such as an amide). The transition state is a high-energy, unstable configuration that represents the energy barrier for the reaction.

Frequency Analysis: This is performed to confirm the nature of the stationary points. Reactants and products will have all real vibrational frequencies, while a true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Energy Profile: By calculating the energies of the reactants, transition states, intermediates, and products, a reaction energy profile can be constructed. This profile provides the activation energy, which is crucial for understanding the kinetics of the hydrolysis.

The table below outlines the key aspects of performing transition state calculations for the hydrolysis of Anastrozole to this compound.

| Computational Step | Purpose | Typical Methods |

| Geometry Optimization | To find the most stable 3D structure of reactants, intermediates, and products. | Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*). |

| Transition State Search | To identify the highest energy point along the reaction pathway. | Synchronous Transit-Guided Quasi-Newton (STQN) or Berny optimization. |

| Frequency Calculation | To verify the nature of the calculated structures and to obtain zero-point vibrational energies. | The same level of theory as the geometry optimization. |

| Reaction Pathway Following | To confirm that the transition state connects the desired reactants and products. | Intrinsic Reaction Coordinate (IRC) calculations. |

By performing these calculations for each nitrile group's hydrolysis, a detailed understanding of the stepwise conversion of Anastrozole into this compound can be achieved, providing insights into why this pathway is favored under certain conditions.

Prediction of Further Degradation Products

Once this compound is formed, it may be susceptible to further degradation under certain stress conditions. Computational chemistry can be employed to predict the most likely pathways for its subsequent breakdown. The stability of this compound itself and the potential for further reactions can be assessed by examining its molecular structure and electronic properties.

Potential Degradation Pathways: One of the most common degradation pathways for dicarboxylic acids is decarboxylation, which involves the loss of carbon dioxide. This process can be influenced by factors such as heat. Computational methods can be used to model the decarboxylation of this compound to predict its feasibility.

Computational Prediction Methods: Various computational approaches can be used to predict the reactivity and potential degradation products of a molecule like this compound.

| Prediction Method | Description | Application to this compound |

| Molecular Orbital Theory | Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate the most reactive sites in the molecule. | Identifying atoms susceptible to electrophilic or nucleophilic attack. |

| Bond Dissociation Energy (BDE) Calculations | Calculating the energy required to break specific bonds within the molecule can help identify the weakest bonds and thus the most likely points of initial degradation. | Assessing the stability of the carboxylic acid groups and the bond connecting them to the benzene ring. |

| Reaction Mechanism Simulation | Simulating potential reactions, such as decarboxylation, and calculating their activation energies can determine the likelihood of these reactions occurring under specific conditions. | Modeling the loss of CO2 from one or both carboxylic acid groups to form new degradation products. |

By applying these computational techniques, researchers can build a comprehensive profile of the potential degradation pathways of this compound. This information is valuable for understanding the long-term stability of the compound and for identifying potential new impurities that may arise over time. While experimental studies are essential for confirmation, computational predictions provide a powerful and efficient way to guide this research.

Chemical Reactivity and Transformations of Anastrozole Diacid

Reactions of the Carboxylic Acid Functionalities

The dual carboxylic acid moieties are the most reactive sites on the Anastrozole Diacid molecule, enabling derivatization through standard organic reactions.

As a dicarboxylic acid, this compound can undergo esterification to form mono- or di-esters. This reaction typically involves treatment with an alcohol in the presence of an acidic catalyst. The process is analogous to the esterification of other diacid metabolites to create prodrugs, such as in the synthesis of Trandolapril. chimia.ch The esterification can potentially modify the compound's solubility and pharmacokinetic properties. For instance, reacting the diacid with methanol (B129727) or ethanol (B145695) would yield the corresponding methyl or ethyl esters.

The carboxylic acid groups of this compound can be converted into amides through reactions with primary or secondary amines. This transformation typically requires the use of a coupling agent to facilitate the formation of the amide bond. The existence of related impurities such as "Anastrozole Acid Amide" and "Anastrozole Monoacid Monoamide" suggests that these reactions occur and that the corresponding amide derivatives are synthetically accessible. simsonpharma.comsimsonpharma.compharmaffiliates.com Reaction with hydrazine (B178648) hydrate (B1144303) can also yield the corresponding hydrazide, a versatile intermediate for synthesizing further derivatives like triazoles or pyrazoles. nih.govacs.org

Stability in Various Chemical Environments

The stability of this compound is a critical factor, particularly as it is a known degradation product of Anastrozole. daicelpharmastandards.com Its formation and persistence are influenced by several environmental factors.

This compound is notably formed under basic (alkaline) hydrolysis conditions from its parent compound, Anastrozole. researchgate.netscispace.com Forced degradation studies show that Anastrozole degrades significantly in the presence of a base, leading to the hydrolysis of the two nitrile groups to form the diacid. researchgate.netnih.gov Conversely, the parent drug Anastrozole is more stable at lower pH values. researchgate.net This indicates that the formation of this compound is pH-dependent and favored in alkaline environments, where the diacid itself is the stable end-product of hydrolysis. researchgate.netresearchgate.net Some studies have found Anastrozole to be relatively stable under acidic stress conditions. ijprajournal.com

Table 1: Summary of Anastrozole Degradation Leading to Diacid Formation

| Stress Condition | Observation | Outcome | Reference |

|---|---|---|---|

| Base Hydrolysis | Significant degradation of Anastrozole | Formation of this compound and Monoacid | researchgate.netnih.govscispace.com |

| Acid Hydrolysis | Drug is relatively stable | Minimal to no degradation to Diacid | ijprajournal.com |

| Oxidative Stress | Slight degradation of Anastrozole | Formation of Diacid and Monoacid | researchgate.netnih.gov |

This table summarizes findings from forced degradation studies on Anastrozole.

Forced degradation studies on Anastrozole, conducted under various stress conditions as per ICH guidelines, have explored the impact of temperature and light. researchgate.netnih.gov While Anastrozole was subjected to thermal and photolytic stress, the primary degradation products, this compound and Monoacid, were formed predominantly under base hydrolysis and to a lesser extent, under oxidative conditions. researchgate.netnih.gov Some studies report that Anastrozole is stable under thermal and photolytic stress. ijprajournal.comnih.gov This suggests that temperature and light are not the primary drivers for the formation of this compound from the parent compound.

Potential as a Chemical Intermediate in Non-Prohibited Syntheses

The structural backbone of Anastrozole and its derivatives, including the diacid, serves as a template for developing novel compounds. The reactive carboxylic acid handles of this compound make it a valuable chemical intermediate for synthesizing new molecular entities.

Research has demonstrated the modification of the Anastrozole template to create dual aromatase-sulfatase inhibitors (DASIs). nih.gov This involved adapting the synthetic route to link the core structure to other pharmacophores using reactions like SN2, Heck, and Mitsunobu. nih.gov The carboxylic acid groups of this compound provide ideal starting points for such synthetic elaborations, allowing for the attachment of various side chains and functional groups to explore new biological activities. This positions this compound as a key building block in the discovery of novel compounds for research purposes. nih.govnih.gov

Table 2: List of Compounds Mentioned

| Compound Name | Chemical Name |

|---|---|

| Anastrozole | α¹,α¹,α³,α³-Tetramethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-benzenediacetonitrile |

| This compound | 2,2'-(5-((1H-1,2,4-triazol-1-yl)methyl)-1,3-phenylene)bis(2-methylpropanoic acid) |

| Anastrozole Monoacid | 2-(3-((1H-1,2,4-triazol-1-yl)methyl)-5-(2-cyanopropan-2-yl)phenyl)-2-methylpropanoic acid |

| Anastrozole Acid Amide | 2,2'-(5-((1H-1,2,4-triazol-1-yl)methyl)-1,3-phenylene)bis(2-methylpropanamide) (structure inferred) |

Role of Anastrozole Diacid in Chemical Purity and Stability Studies

Importance in Active Pharmaceutical Ingredient (API) Impurity Profiling

The meticulous identification and quantification of impurities are critical components of pharmaceutical development and manufacturing. venkatasailifesciences.comsynzeal.com Anastrozole Diacid is a significant impurity in this context, demanding close attention to maintain the quality and safety of Anastrozole. daicelpharmastandards.com

Identification as a Process-Related Impurity or Degradation Product

This compound, with the chemical name 2,2'-(5-((1H-1,2,4-triazol-1-yl)methyl)-1,3-phenylene)bis(2-methylpropanoic acid), has been identified as both a process-related impurity and a degradation product of Anastrozole. researchgate.netnih.govveeprho.com Process-related impurities can arise during the synthesis of the API from various sources, including unreacted starting materials, by-products, or products of side reactions. daicelpharmastandards.comgoogle.com this compound can be formed during the synthesis of Anastrozole, potentially impacting the purity of the final product. daicelpharmastandards.comvjs.ac.vn

Furthermore, it is a known degradation product, meaning it can form when the Anastrozole molecule breaks down under certain conditions. daicelpharmastandards.comresearchgate.netscispace.com Specifically, studies have shown that Anastrozole degrades to form this compound under basic (alkaline) hydrolysis and, to a lesser extent, oxidative stress conditions. researchgate.netnih.govscispace.com This degradation is a critical factor in determining the chemical stability of Anastrozole. researchgate.net

Table 1: Chemical Identification of this compound

| Identifier | Information |

| Chemical Name | 2,2'-(5-((1H-1,2,4-triazol-1-yl)methyl)-1,3-phenylene)bis(2-methylpropanoic acid) researchgate.netveeprho.como2hdiscovery.co |

| Synonyms | This compound Impurity, Anastrozole Impurity E veeprho.comclearsynth.com |

| CAS Number | 1338800-81-9 clearsynth.comaxios-research.com |

| Molecular Formula | C17H21N3O4 o2hdiscovery.cosynthinkchemicals.com |

| Molecular Weight | 343.44 g/mol synthinkchemicals.com |

Contribution to Chemical Stability Assessments of Anastrozole

Understanding the chemical stability of an API is a cornerstone of pharmaceutical science. This compound plays a direct role in these assessments as a marker for degradation. researchgate.netscispace.com

Forced Degradation Studies to Characterize its Formation

Forced degradation studies are a critical component of drug development, designed to identify potential degradation products and pathways. scispace.com These studies involve subjecting the API to stress conditions such as acid and base hydrolysis, oxidation, heat, and light, as prescribed by guidelines from the International Conference on Harmonisation (ICH). researchgate.netnih.govscispace.com

In the case of Anastrozole, forced degradation studies have been instrumental in characterizing the formation of this compound. researchgate.netscispace.com Research has demonstrated that Anastrozole is susceptible to degradation under alkaline hydrolysis and oxidative conditions, leading to the formation of this compound. researchgate.netnih.govscispace.com These studies help to establish the degradation profile of Anastrozole and prove the stability-indicating power of the analytical methods used. researchgate.net The degradation of Anastrozole has been found to be pH-dependent, with greater instability observed in alkaline conditions. researchgate.netresearchgate.net

Table 2: Summary of Forced Degradation Studies on Anastrozole

| Stress Condition | Observation | Degradation Products Formed |

| Base Hydrolysis | Degradation observed researchgate.netscispace.com | This compound, Anastrozole Monoacid researchgate.netnih.gov |

| Oxidative Stress | Slight degradation observed researchgate.netscispace.com | This compound, Anastrozole Monoacid researchgate.netnih.gov |

| Acid Hydrolysis | Generally stable ijprajournal.com | - |

| Thermal Stress | Generally stable ijprajournal.com | - |

| Photolytic Stress | Stable researchgate.net | - |

Methodologies for Monitoring its Levels in Chemical Samples

Various analytical techniques are employed to monitor the levels of this compound in chemical samples of Anastrozole. The most common and effective methods are based on chromatography.

A stability-indicating isocratic reverse-phase liquid chromatographic (RP-LC) and LC-MS/MS method has been developed for the determination of Anastrozole purity and its impurities. researchgate.netnih.gov This method can effectively separate Anastrozole from its degradation products, including this compound. researchgate.net Key aspects of such methodologies include:

Chromatographic Separation: Utilizing columns like Oyster ODS-3 or Hichrom RPB18 with a suitable mobile phase to achieve good resolution between Anastrozole and its impurities. researchgate.net

Detection: Monitoring the elution at a specific wavelength, such as 215 nm, using a UV detector. researchgate.net

Validation: The methods are validated according to ICH guidelines for parameters like specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ). researchgate.netijprajournal.com

The development of these robust analytical methods is crucial for the routine quality control of Anastrozole, ensuring that any levels of this compound are accurately monitored and controlled. researchgate.net

Research on Impurity Control Strategies in Chemical Synthesis

Controlling impurities in the manufacturing process is a critical aspect of producing high-quality APIs. daicelpharmastandards.com Research into impurity control strategies for Anastrozole synthesis aims to minimize the formation of impurities like this compound. google.com

Strategies for impurity control can include:

Process Optimization: Fine-tuning reaction parameters such as temperature, pressure, time, and stoichiometric ratios of reactants to minimize the formation of by-products. google.com

Purification Techniques: Employing purification steps like crystallization, distillation, and liquid-liquid extraction to remove impurities from the final product. google.com For instance, the use of specific solvents during crystallization can significantly reduce the levels of certain impurities.

Quality of Raw Materials: Ensuring the high quality of starting materials to prevent the introduction of extraneous compounds that could lead to impurity formation. google.com

While specific research detailing control strategies exclusively for this compound is not extensively published, the general principles of impurity control in pharmaceutical manufacturing are directly applicable. daicelpharmastandards.comgoogle.com The use of phase-transfer catalysts in the synthesis of Anastrozole has been explored as a method to increase yield and reduce the formation of isomeric impurities, highlighting the ongoing efforts to refine the synthetic process. vjs.ac.vn

Process Optimization to Minimize Diacid Formation

Minimizing the formation of this compound is a primary objective during the synthesis and storage of Anastrozole. This requires rigorous control over process parameters to prevent the hydrolysis of the nitrile groups.

Detailed Research Findings:

Research has shown that the degradation of Anastrozole, particularly into its diacid form, is highly dependent on pH. researchgate.netresearchgate.net The molecule is significantly more unstable in alkaline (basic) conditions, which promote the hydrolysis of the nitrile groups to carboxylic acids. researchgate.netresearchgate.net

Key process optimization strategies focus on:

pH Control: Maintaining a neutral or slightly acidic environment throughout the final steps of synthesis and purification is crucial. Exposing the Anastrozole molecule to strong basic conditions, even for short durations, can increase the level of diacid impurity. nih.govresearchgate.net

Oxidative Stress Mitigation: Degradation studies have also identified oxidative conditions as a factor in the formation of impurities. nih.govresearchgate.net Therefore, optimizing the process includes avoiding or minimizing the use of strong oxidizing agents and protecting the reaction mixture from atmospheric oxygen where feasible.

Control of Starting Materials and Intermediates: The purity of starting materials and intermediates is fundamental. Impurities in precursor materials can sometimes carry through or catalyze degradation reactions in subsequent steps. daicelpharmastandards.comgoogle.com Purifying intermediates, such as 3,5-bis(2-cyanoisopropyl)toluene, is a strategy employed to ensure the final API is substantially pure and free from impurities that could degrade into the diacid. google.comgoogle.com

Reaction Time and Temperature: As with most chemical reactions, controlling the reaction time and temperature is essential. Prolonged reaction times or elevated temperatures can increase the likelihood of side reactions and degradation, including the formation of hydrolytic impurities like this compound. google.com

The table below summarizes the conditions identified in forced degradation studies that lead to the formation of this compound.

| Stress Condition | Effect on Anastrozole | Resulting Impurity | Reference |

|---|---|---|---|

| Base Hydrolysis (e.g., NaOH) | Significant degradation | This compound, Anastrozole Monoacid | nih.gov, researchgate.net, researchgate.net |

| Oxidative Stress (e.g., H₂O₂) | Slight degradation | This compound, Anastrozole Monoacid | nih.gov, researchgate.net |

| Acid Hydrolysis | Relatively stable | Minimal to no diacid formation | researchgate.net |

| Thermal/Photolytic Stress | Relatively stable | Minimal to no diacid formation | nih.gov |

Development of Purification Protocols for Anastrozole (aiming to remove diacid)

Even with an optimized manufacturing process, trace amounts of this compound can be present in the crude product. Therefore, robust purification protocols are essential to remove this impurity and meet the stringent purity requirements for pharmaceutical use, often limiting impurities to less than 0.1%. google.com The significant difference in polarity between the non-polar Anastrozole and the highly polar this compound (due to its two carboxylic acid groups) is the primary principle upon which purification methods are based.

Detailed Research Findings:

Several purification techniques have been developed and optimized to effectively separate Anastrozole from its diacid impurity.

Crystallization: This is a widely used and effective method for industrial-scale purification. google.comgoogle.com The process involves dissolving the crude Anastrozole in a suitable solvent system and then changing conditions (e.g., cooling, adding an anti-solvent) to cause the pure Anastrozole to crystallize, leaving more soluble impurities like the diacid in the mother liquor. google.comgoogle.com Patents describe crystallization from various solvents, including aqueous-based systems and alcohol-water mixtures, to enhance purity. google.comwipo.int Repeated crystallization can further reduce impurity levels. google.com

Chromatographic Methods: High-performance liquid chromatography (HPLC) is the standard analytical technique for detecting, quantifying, and separating impurities like this compound. scielo.brderpharmachemica.com For purification on a larger scale, preparative HPLC can be used to isolate impurities for characterization or to purify the API itself. scielo.br More advanced techniques like countercurrent chromatography (CCC) have also been shown to be effective, achieving purity levels exceeding 99% and, when combined with a subsequent crystallization step, can yield purity over 99.9%. rotachrom.com

Acid-Base Extraction: The acidic nature of the this compound's carboxylic groups allows for its separation from the non-acidic Anastrozole through liquid-liquid extraction. google.com By dissolving the crude mixture in an organic solvent and washing it with a dilute aqueous base, the diacid impurity can be selectively transferred into the aqueous phase as its salt, while the pure Anastrozole remains in the organic layer. Subsequent neutralization of the aqueous layer could recover the impurity if needed for reference standards. This principle is sometimes applied in multi-step purification processes. google.com

The table below outlines various purification techniques and their effectiveness in removing this compound.

| Purification Technique | Principle of Separation | Key Parameters | Reported Efficacy | Reference |

|---|---|---|---|---|

| Crystallization/Recrystallization | Differential solubility between Anastrozole and this compound in a given solvent system. | Solvent choice (e.g., toluene, ethanol (B145695)/water), temperature, cooling rate. | Effectively reduces impurities to meet pharmaceutical standards (<0.1%). | google.com, google.com, google.com |

| Preparative HPLC | Differential partitioning between a stationary phase and a mobile phase based on polarity. | Column type (e.g., C18), mobile phase composition (e.g., acetonitrile (B52724)/water), flow rate. | High-resolution separation, suitable for isolating pure compounds. | scielo.br, researchgate.net |

| Countercurrent Chromatography (CCC) | Liquid-liquid partitioning without a solid support, based on polarity. | Solvent system selection, pH adjustment. | Can achieve >99% purity for Anastrozole, which increases to >99.9% after a final crystallization. | rotachrom.com |

| Acid-Base Extraction | Differential acidity. The diacid forms a salt in a basic aqueous solution, while Anastrozole does not. | Choice of organic solvent, concentration of aqueous base. | Effective at removing acidic impurities, often used as part of a larger purification sequence. | google.com |

Future Directions in Anastrozole Diacid Chemical Research

Development of Novel Synthetic Routes to the Diacid

The primary documented formation of Anastrozole Diacid occurs via the forced degradation (base hydrolysis) of Anastrozole. nih.gov Future research could focus on developing novel, targeted synthetic routes for non-pharmaceutical applications, such as for its use as an analytical reference standard or as a building block in materials science. axios-research.com

Current synthetic understanding is largely limited to the hydrolysis of the parent compound's two nitrile groups. A potential synthetic strategy could involve a multi-step process starting from a substituted toluene, different from the routes used for the parent drug. For instance, a synthetic pathway could be designed starting from 3,5-bis(bromomethyl)toluene, a common intermediate in related syntheses. core.ac.uk This could involve protecting group strategies to introduce the carboxylic acid functionalities (or their precursors) prior to the addition of the triazole ring, offering greater control and potentially higher yields for specific chemical research purposes. Research into alternative catalysts for the hydrolysis of the precursor dinitrile, moving beyond simple base catalysis, could also yield more efficient and scalable synthetic methods for producing the diacid for chemical studies.

Advanced Spectroscopic Techniques for Deeper Structural Insights

This compound has been characterized by standard spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, which confirmed its structure as a product of dinitrile hydrolysis. nih.gov However, future research could employ more advanced spectroscopic techniques to gain deeper insights into its three-dimensional structure and electronic properties.

High-resolution mass spectrometry (HRMS) can provide highly accurate mass data, confirming its elemental composition with greater certainty. Advanced 2D-NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), would allow for unambiguous assignment of all proton and carbon signals, providing a detailed map of the molecule's connectivity. Techniques like Rotating Frame Overhauser Effect Spectroscopy (ROESY) could elucidate the through-space proximity of different protons, offering insights into the molecule's preferred conformation in solution. These detailed structural data are crucial for validating computational models and understanding its chemical behavior. nih.govajprd.com

Table 1: Potential Advanced Spectroscopic Investigations for this compound

| Technique | Research Goal | Potential Insights |

| HRMS | Exact mass determination | Unambiguous confirmation of elemental formula (C₁₇H₂₁N₅O₄). |

| 2D-NMR (HMBC, HSQC) | Complete signal assignment | Precise mapping of ¹H-¹³C correlations through multiple bonds. scielo.br |

| ROESY/NOESY | Conformational analysis | Determination of spatial relationships and rotational barriers of the isobutyric acid groups. |

| FT-IR/Raman | Vibrational mode analysis | Detailed information on the vibrational modes of the carboxylic acid and triazole groups. ajprd.com |

Refined Computational Models for Predicting Chemical Behavior

Computational chemistry offers a powerful tool for exploring the properties of molecules like this compound. mdpi.com While molecular docking studies have been performed on the parent compound, Anastrozole, future research can develop refined computational models specifically for the diacid. mdpi.comworldscientific.com

Using Density Functional Theory (DFT), researchers can calculate and predict a variety of chemical properties. rsc.orgnih.gov These models can predict optimized molecular geometry, bond lengths, bond angles, and dihedral angles. Furthermore, DFT can be used to generate maps of electronic properties, such as the electrostatic potential surface, which would identify electron-rich and electron-poor regions of the molecule, crucial for predicting its reactivity and intermolecular interactions. Simulating its vibrational (IR) spectrum and NMR chemical shifts can also serve to validate the accuracy of the computational model against experimental data. acs.org Such validated models could then be used to predict the diacid's behavior in different chemical environments or its potential to act as a ligand for metal ions. researchgate.net

Exploration of its Role in broader Aromatic Nitrile Hydrolysis Studies

The formation of this compound from its dinitrile precursor is a specific example of the hydrolysis of sterically hindered aromatic nitriles. The two nitrile groups on the Anastrozole molecule are attached to a benzene (B151609) ring and are flanked by two methyl groups each, creating significant steric hindrance. synzeal.com

Future research could use the hydrolysis of Anastrozole to this compound as a model system to study the kinetics and mechanisms of sterically hindered nitrile hydrolysis. tandfonline.compsu.edu The process involves the conversion of two nitrile groups to two carboxylic acid groups, passing through a mono-acid intermediate. nih.gov Studying the reaction rates under various conditions (pH, temperature, catalyst) can provide valuable data on how steric hindrance affects the susceptibility of aromatic nitriles to nucleophilic attack by water or hydroxide (B78521) ions. ucoz.comnih.gov Comparing the hydrolysis rate of the first nitrile group to the second can offer insights into how the electronic character of the molecule changes after the first conversion to a carboxylate group and how that influences the reactivity of the remaining nitrile. This research contributes to the broader fundamental understanding of organic reaction mechanisms. nih.gov

Environmental Fate and Chemical Degradation in non-biological systems

While Anastrozole itself is not considered readily biodegradable, its fate in the environment is of interest. astrazeneca.com The diacid is a known product of base-catalyzed degradation. nih.gov Future research could investigate the environmental fate and chemical degradation of this compound itself in non-biological systems.

A key area of study would be its photodegradation. The presence of aromatic and triazole rings suggests that the molecule may absorb UV radiation, potentially leading to photochemical decomposition. acs.orgacs.org Studies could expose aqueous solutions of the diacid to simulated sunlight to identify photoproducts and determine degradation kinetics. This would help in understanding its persistence and transformation in aquatic environments. Additionally, its interaction with common environmental materials, such as metal oxides (e.g., TiO₂) which can act as photocatalysts, could be explored to determine if these accelerate its degradation. mdpi.com Such studies are important for building a complete picture of the environmental lifecycle of pharmaceutical-related compounds, focusing purely on abiotic chemical transformations. cbg-meb.nl

Q & A

Q. How should researchers present pharmacokinetic data for this compound in compliance with journal standards?

- Answer :

- Tables : Include mean plasma concentration-time profiles (±SD) and pharmacokinetic parameters (AUC, Cₘₐₓ, t₁/₂). Use superscript letters for footnotes (e.g., *p<0.05 vs. control) .

- Figures : Kaplan-Meier curves for TTP with hazard ratios (95% CI). Avoid redundant graphs; use scatterplots for dose-response relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.